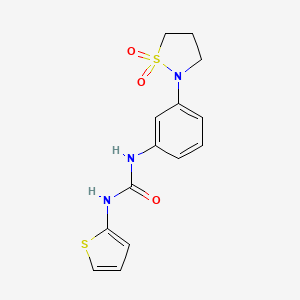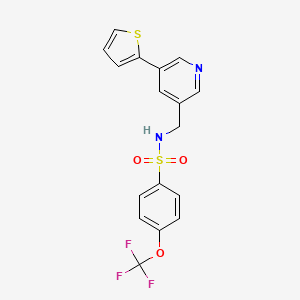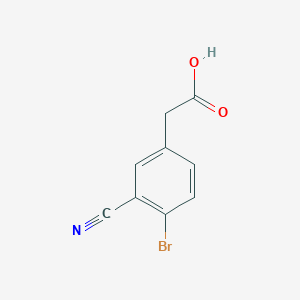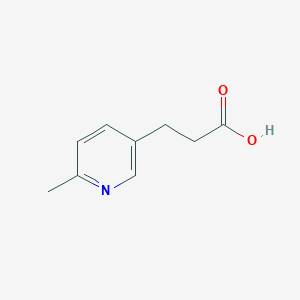
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C14H15N3O3S2 and its molecular weight is 337.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Formation
Research has shown the ability of compounds similar to 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-yl)urea to participate in reactions that lead to the formation of various heterocyclic compounds. For instance, the interaction with bifunctional reagents containing nucleophilic sulfur can initiate a series of steps that culminate in ring closure to form heterocyclic compounds, including thiazolidinones, thiadiazinones, benzothiazinones, and thiomorpholinones. This process is characterized by the initial attack of a sulfur anion on an intermediate epoxide, followed by ring closure, yielding these compounds with significant yields. Such reactions underscore the utility of these compounds in the synthesis of heterocyclic structures that are prevalent in numerous chemical and pharmaceutical applications (Reeve & Coley, 1979).
Antiparkinsonian Activity
Another significant area of research involves the design and synthesis of derivatives of this compound for potential antiparkinsonian activity. Studies have identified certain derivatives with considerable antiparkinsonian properties, evidenced by their effectiveness in alleviating haloperidol-induced catalepsy and oxidative stress in mice. This suggests a promising avenue for developing novel treatments for Parkinson's disease, with these compounds serving as potential leads for future drug design (Azam, Alkskas, & Ahmed, 2009).
Antibacterial Agents
The synthesis and evaluation of urea and thiourea derivatives of oxazolidinones, including compounds akin to this compound, have highlighted their potential as antibacterial agents. These compounds have demonstrated inhibitory activity against various bacterial strains, including clinical isolates and quality control organisms. The study of structure-activity relationships and the development of a 3D-QSAR model have furthered understanding of the factors contributing to their antibacterial efficacy, paving the way for the development of new antibacterial agents (Aaramadaka, Guha, Prabhu, Kini, & Vijayan, 2007).
Properties
IUPAC Name |
1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S2/c18-14(16-13-6-2-8-21-13)15-11-4-1-5-12(10-11)17-7-3-9-22(17,19)20/h1-2,4-6,8,10H,3,7,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAUWOQDPJEFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2873791.png)


![8-Nitro-4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2873796.png)
![(Z)-ethyl 2-((3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2873797.png)

![1-(3,4-dimethylphenyl)-5-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}pyrrolidine-3-carboxamide](/img/structure/B2873803.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2873805.png)
![[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B2873806.png)

![N-(4-chlorophenyl)-3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole-1-carboxamide](/img/structure/B2873809.png)
